molecular formula C16H32N2O3S B7639964 1-(2-methylsulfonylethyl)-N-(2,2,5,5-tetramethyloxolan-3-yl)piperidin-4-amine

1-(2-methylsulfonylethyl)-N-(2,2,5,5-tetramethyloxolan-3-yl)piperidin-4-amine

Cat. No. B7639964
M. Wt: 332.5 g/mol
InChI Key: UCDUJGIKIKZQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylsulfonylethyl)-N-(2,2,5,5-tetramethyloxolan-3-yl)piperidin-4-amine is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as "MT-45" and belongs to the piperidine class of compounds. MT-45 has been found to have a unique mechanism of action and has shown promise in various scientific research applications.

Mechanism of Action

MT-45 has a unique mechanism of action that involves the activation of the mu-opioid receptor. This receptor is responsible for mediating the analgesic effects of opioids. MT-45 has been found to have a high affinity for this receptor, making it a potent analgesic. MT-45 also has a lower affinity for the delta and kappa opioid receptors, which may contribute to its unique pharmacological properties.
Biochemical and Physiological Effects:
MT-45 has been found to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, MT-45 has been found to have antitussive effects. It has also been found to have a low potential for abuse and dependence, making it a potential alternative to traditional opioids.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MT-45 in lab experiments is its unique mechanism of action. This makes it a potentially valuable tool for studying the mu-opioid receptor and its role in pain modulation. However, one of the limitations of using MT-45 is that it is a relatively new compound, and its long-term effects are not yet fully understood.

Future Directions

There are several potential future directions for the use of MT-45 in scientific research. One area of interest is the development of new analgesics based on the structure of MT-45. Another potential future direction is the investigation of the anti-inflammatory properties of MT-45 and its potential use in the treatment of inflammatory conditions. Additionally, research on the long-term effects of MT-45 is needed to fully understand its potential as a therapeutic agent.
Conclusion:
MT-45 is a chemical compound that has shown promise in various scientific research applications. Its unique mechanism of action and pharmacological properties make it a potentially valuable tool for studying pain modulation and developing new analgesics. However, further research is needed to fully understand its long-term effects and potential as a therapeutic agent.

Synthesis Methods

MT-45 can be synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis process involves the reaction of 1-(2-iodoethyl)-4-piperidone with 2,2,5,5-tetramethyloxolane-3-amine to form the intermediate compound. This intermediate is then reacted with methanesulfonyl chloride to form the final product, MT-45.

Scientific Research Applications

MT-45 has shown potential in various scientific research applications. One of the primary areas of interest is its potential use as an analgesic. Studies have shown that MT-45 has a unique mechanism of action that involves the activation of the mu-opioid receptor. This receptor is responsible for mediating the analgesic effects of opioids. MT-45 has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.

properties

IUPAC Name

1-(2-methylsulfonylethyl)-N-(2,2,5,5-tetramethyloxolan-3-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O3S/c1-15(2)12-14(16(3,4)21-15)17-13-6-8-18(9-7-13)10-11-22(5,19)20/h13-14,17H,6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDUJGIKIKZQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)NC2CCN(CC2)CCS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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